Cas no 176220-84-1 ([2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI))
176220-84-1 structure
Product Name:[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)
Numero CAS:176220-84-1
MF:C42H48N2O6
MW:676.84033203125
CID:199761
PubChem ID:5491397
Update Time:2025-04-19
[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)
- [2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis...
- 2,2'- Bisnalmefene
- 2,2?-Bisnalmefene (Nalmefene Impurity)
- 2,2'-Bisnalmefene (Nalmefene Impurity)
- (5a)-(5'a)-17,17'-Bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-[2,2'-bimorphinan]-3,3',14,14'-tetrol
- (5alpha)-17-(cyclopropylmethyl)-2-[(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
- Nalmefene Impurity
- Nalmefene Impurity A
- NalMefene related substance
- NalMefene Hydrochloride diMer
- (5α)-(5'α)-17,17'-Bis(cyclopropylMethyl)-4,5:4',5'-diepoxy-6,6'-bis(Methylene)-[2,2'-biMorphinan]-3,3',14,14'-tetrol
- 2,2'-Bisnalmefene
- 2,2'-Bis(6-deoxo-6-methylenenaltrexone
- 2,2'-BisnalMefene (NalMefene IMpurity) (>85%)
- (4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- 2,2'-Bis(6-deoxo-6-methylenenaltrexone)
- 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
- F19374
- DTXSID40938772
- 176220-84-1
- 2,2'-Bisnalmefene (>85%)
- (2,2'-Bimorphinan)-3,3',14,14'-tetrol, 17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5alpha)-(5'alpha)-
-
- Inchi: 1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1
- Chiave InChI: DEKUTJDLMXTWRE-CVQRZJKKSA-N
- Sorrisi: O1C2=C(C(C3C(=C4C5=C(C=3)C[C@@H]3[C@@]6(CCC(=C)[C@@H]([C@@]65CCN3CC3CC3)O4)O)O)=CC3C[C@@H]4[C@@]5(CCC(=C)[C@H]1[C@@]5(C=32)CCN4CC1CC1)O)O
Proprietà calcolate
- Massa esatta: 676.351237
- Massa monoisotopica: 676.351237
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 50
- Conta legami ruotabili: 5
- Complessità: 1400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 106
- XLogP3: 4.3
Proprietà sperimentali
- Densità: 1.49
- Punto di fusione: 266-268°C
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.759
[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Fornitori
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Membro d'oro
(CAS:176220-84-1)(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene
Numero d'ordine:LZ0035
Stato delle scorte:in Stock
Quantità:100mg
Purezza:97%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 6 January 2026 10:10
Prezzo ($):inquiry
Email:1010771219@qq.com
[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
176220-84-1 ([2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)) Prodotti correlati
- 42971-33-5(NornalMefene)
- 55096-26-9(Nalmefene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:176220-84-1)(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene
Purezza:97%
Quantità:100mg
Prezzo ($):Inchiesta